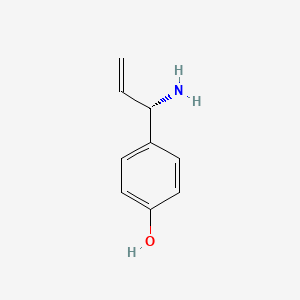

4-((1S)-1-Aminoprop-2-enyl)phenol

Description

4-((1S)-1-Aminoprop-2-enyl)phenol is a chiral phenolic compound characterized by a propenylamine side chain at the para position of the phenol ring. The (1S) stereochemistry indicates a specific spatial arrangement of the amine group, which may influence its reactivity, biological activity, and interaction with chiral environments. The amine group introduces basicity and hydrogen-bonding capabilities, distinguishing it from simpler phenol derivatives.

Properties

CAS No. |

1213977-07-1 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-[(1S)-1-aminoprop-2-enyl]phenol |

InChI |

InChI=1S/C9H11NO/c1-2-9(10)7-3-5-8(11)6-4-7/h2-6,9,11H,1,10H2/t9-/m0/s1 |

InChI Key |

YVLLLFDQHSKYMV-VIFPVBQESA-N |

Isomeric SMILES |

C=C[C@@H](C1=CC=C(C=C1)O)N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1S)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is efficient and can be performed under mild conditions.

Industrial Production Methods: Industrial production of phenolic compounds often involves the hydroxylation of benzene or the oxidation of cumene . These methods are scalable and can produce large quantities of phenolic compounds with high purity. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-((1S)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:

Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.

Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), bromine (Br2), sulfuric acid (H2SO4)

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro, bromo, and sulfonic acid derivatives

Scientific Research Applications

4-((1S)-1-Aminoprop-2-enyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1S)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through several mechanisms:

Antioxidant Activity: Phenolic compounds can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Antimicrobial Activity: They can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

Anti-inflammatory Activity: Phenolic compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((1S)-1-Aminoprop-2-enyl)phenol with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogs

Key Differences and Implications

Chirality vs. Planarity: The (1S)-configuration in this compound introduces chirality, which is absent in 4-[(1E)-prop-1-en-1-yl]phenol. This makes the former suitable for enantioselective synthesis or asymmetric catalysis , whereas the latter’s planar propenyl group may enhance conjugation for UV absorption .

Electronic Properties: The imidazole-containing analog (4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol) exhibits strong third-order nonlinear optical (NLO) properties due to its extended π-conjugation and charge-transfer interactions . In contrast, the amine group in this compound could modulate electron density but lacks the imidazole’s heteroaromatic system, likely resulting in weaker NLO performance.

The primary amine in this compound may facilitate interactions with biological targets (e.g., enzymes or receptors), though specific studies are lacking.

Synthetic Accessibility: The imidazole-containing phenol is synthesized via CoFe2O4-catalyzed reactions with >96% purity , while this compound is listed as a commercial product , suggesting specialized synthetic routes to achieve chirality.

Physicochemical Properties

Biological Activity

4-((1S)-1-Aminoprop-2-enyl)phenol, a phenolic compound, has garnered interest due to its potential biological activities. Phenolic compounds are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article will explore the biological activity of this compound by examining relevant studies, case reports, and research findings.

Chemical Structure and Properties

This compound is characterized by a phenolic ring substituted with an aminopropenyl group. This structural configuration may contribute to its biological activity by influencing interactions with various biological targets, including enzymes and receptors.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity. For instance, studies have demonstrated that similar phenolic compounds can reduce oxidative stress in various biological systems, thus potentially mitigating the risk of chronic diseases associated with oxidative damage .

Antiproliferative Effects

The antiproliferative activity of this compound has been investigated in several studies. A notable study employed the WST-1 assay to evaluate the compound's effect on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in murine colon cancer cells (CT26), demonstrating its potential as an anticancer agent .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| CT26 | 25 | Significant inhibition of proliferation |

Anti-inflammatory Properties

In addition to its antiproliferative effects, this compound has shown promise in reducing inflammation. Similar phenolic compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound may exert anti-inflammatory effects through comparable mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of phenolic compounds in clinical settings. For example, patients with chronic inflammatory diseases showed improved outcomes when treated with phenolic-rich extracts, which likely included compounds similar to this compound. These studies emphasize the need for further clinical trials to establish the efficacy and safety of this compound in human subjects.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its activity may involve:

- Inhibition of signaling pathways : The compound may interfere with pathways involved in cell proliferation and survival.

- Modulation of gene expression : It could affect the expression of genes related to inflammation and apoptosis.

- Interaction with cellular receptors : Similar phenolic compounds have been shown to bind to various receptors, influencing cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.